molecular formula C20H26N8O B6475330 4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine CAS No. 2640979-88-8

4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B6475330
CAS No.: 2640979-88-8
M. Wt: 394.5 g/mol
InChI Key: LAUJEYXKRJOPFS-UHFFFAOYSA-N
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Description

4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a useful research compound. Its molecular formula is C20H26N8O and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.22295748 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .

Mode of Action

The compound interacts with its target, IRAK4, by inhibiting its function . This inhibition can lead to a decrease in the production of inflammatory cytokines and chemokines, thereby potentially reducing inflammation and immune response .

Biochemical Pathways

The compound affects the innate immune signaling pathway . By inhibiting IRAK4, it disrupts the normal signaling process that leads to the production of inflammatory cytokines and chemokines . The downstream effects of this disruption can include a reduction in inflammation and immune response .

Pharmacokinetics

It is noted that the compound is a cns-penetrant irak4 inhibitor , suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system.

Result of Action

The result of the compound’s action is a potential reduction in inflammation and immune response . By inhibiting IRAK4 and disrupting the production of inflammatory cytokines and chemokines, the compound may help to alleviate conditions associated with excessive inflammation or overactive immune responses .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. It’s worth noting that the compound is described as a CNS-penetrant IRAK4 inhibitor , suggesting that it is able to exert its effects in the complex environment of the central nervous system.

Biochemical Analysis

Biochemical Properties

4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with interleukin receptor-associated kinase 4 (IRAK4), a key enzyme in the innate immune system. By inhibiting IRAK4, this compound can modulate the production of inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting IRAK4, it can disrupt the signaling cascade that leads to the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, this compound has been shown to affect the expression of genes involved in the inflammatory response, further highlighting its potential as an anti-inflammatory agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of IRAK4, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathway that leads to the production of inflammatory cytokines . Additionally, this compound may also interact with other proteins and enzymes involved in the inflammatory response, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the anti-inflammatory effects of this compound persist over time, with sustained inhibition of IRAK4 activity and reduced production of inflammatory cytokines

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits IRAK4 activity and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed and distributed to various tissues, including the liver, kidneys, and spleen . Transporters such as P-glycoprotein may facilitate the cellular uptake of this compound, influencing its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IRAK4 and other target proteins . Post-translational modifications, such as phosphorylation, may influence the subcellular distribution of this compound, directing it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

4-[6-methyl-2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O/c1-15-14-18(25-9-11-29-12-10-25)23-20(22-15)27-7-5-26(6-8-27)19-17-13-16(2)24-28(17)4-3-21-19/h3-4,13-14H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUJEYXKRJOPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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